3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
Description
Chemical Structure: The compound features a propanamide backbone substituted with a 2-bromophenyl group at the 3-position. The amine moiety is linked to a piperidin-4-ylmethyl group, where the piperidine nitrogen is further substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) ring.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYPMYDZAKYYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Oxolane Moiety: The oxolane ring is introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the piperidine intermediate.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenyl boronic acid or halide and a palladium catalyst.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, typically using a carboxylic acid derivative and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Palladium catalysts for coupling reactions, nucleophiles like amines or thiols for substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting neurological disorders or cancer.
Material Science: Its unique properties may be exploited in the development of novel materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and oxolane rings contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula : Presumed to be C₁₉H₂₅BrN₂O₂ (calculated based on structural analogs).
- Molecular Weight : ~393.3 g/mol.
- Functional Groups : Bromophenyl (electron-withdrawing), oxolane (polar oxygen-containing ring), and piperidine (basic nitrogen).
Comparison with Structural Analogs
Fentanyl Derivatives
Fentanyl analogs share the propanamide core but differ in aryl substitutions and piperidine modifications.
Key Findings :
Piperidine-Linked Propanamides
Compounds with piperidine-propanamide scaffolds but divergent substituents:
Key Findings :
Bromophenyl-Containing Compounds
Research Implications and Gaps
- Metabolic Stability : The oxolane group may confer resistance to oxidative metabolism compared to fentanyl’s phenylethyl chain .
- Receptor Binding: Bromine’s steric effects likely reduce affinity for opioid receptors but may enable novel targets (e.g., sigma receptors or ion channels) .
- Synthetic Accessibility : High-yield routes for bromophenyl-propanamides (e.g., 85% in ) suggest feasible scale-up .
Biological Activity
3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl moiety, an oxolan ring, and a piperidine substituent, which contribute to its biological activity. The molecular formula is C₁₈H₂₃BrN₂O₂, and it has a molecular weight of approximately 366.29 g/mol.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against flaviviruses. For instance, structure-activity relationship studies have shown that modifications in the piperidine ring can enhance inhibitory efficacy against viral proteases, which are critical for viral replication .
Anticancer Potential
The compound's structural components suggest potential activity as a selective inhibitor of BCL-2, a protein involved in regulating apoptosis. Inhibitors targeting BCL-2 have shown promise in cancer therapy by promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural features:
| Structural Feature | Modification Impact |
|---|---|
| Bromine Substitution | Enhances lipophilicity and binding affinity |
| Oxolan Ring | Contributes to conformational rigidity |
| Piperidine Ring | Essential for receptor interaction |
Modifications to these groups have been systematically studied to optimize the compound's pharmacological profile.
Case Studies
- Antiviral Efficacy : A study evaluated a series of piperidine derivatives, including compounds related to this compound. The most potent derivatives exhibited IC50 values in the low nanomolar range against Zika virus protease, indicating significant antiviral potential .
- Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines through BCL-2 inhibition. The results indicated that compounds with similar structural motifs could effectively reduce cell viability in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
